4-(6-Methylnaphthalen-2-yl)-4-oxo-2-butenoic acid
Overview
Description
4-(6-Methylnaphthalen-2-yl)-4-oxo-2-butenoic acid, also known as this compound, is a useful research compound. Its molecular formula is C15H12O3 and its molecular weight is 240.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analysis of Thiols by HPLC : This compound enables the rapid and selective determination of biologically important thiols by high-performance liquid chromatography (HPLC). It has applications in identifying substances like N-acetylcysteine and mercaptopropionylglycine (Cavrini et al., 1989).
Identification in Pharmaceutical Formulations : Its methyl ester effectively identifies important thiols in pharmaceutical formulations, providing fluorescent adducts for separation and detection (Gatti et al., 1990).
Spectrophotometric and Fluorimetric Determination : It determines aliphatic thiol compounds using spectrophotometric and fluorimetric methods, successfully applied in commercial dosage forms (Cavrini et al., 1988).
TLC of Aliphatic Thiols : When labeled with methyl 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoate, aliphatic thiols can be easily separated on TLC silica gel plates, with potential applications in biopharmaceutical and cosmetic industries (Roveri et al., 1993).
Anti-Tumor Activity : Derivatives of 4-oxo-butenoic acid show promising anti-tumor activity against human breast cancer (Miles et al., 1958).
Inhibition of Human Carbonic Anhydrase : Butenoic acid derivatives exhibit strong inhibitory activities against human carbonic anhydrase I and II, offering potential for drug discovery and therapeutic applications (Oktay et al., 2016).
Lewis Acid-Catalyzed Cycloadditions : This compound is involved in the synthesis of substituted 6-methoxycarbonyl-3,4-dihydro-2H-pyrans through Lewis acid-catalyzed hetero-Diels–Alder reactions (Sera et al., 1994).
Potential for Further Synthesis : The Michael adducts formed from 4-(5,5-Dioxodibenzothiophen-2-yl)-4-oxo-2-butenoic acid show promising biological properties and potential for further synthesis (Wasfy et al., 2002).
Synthesis of Antitumor Antibiotic Intermediates : It's a key intermediate in the synthesis of antitumor antibiotic tetrahydroisoquinoline natural products (Li et al., 2013).
Asymmetric Friedel-Crafts Alkylation : The compound is utilized in the asymmetric Friedel-Crafts reaction between methyl (E)-2-oxo-4-aryl-3-butenoates and activated benzenes (Faita et al., 2010).
Properties
IUPAC Name |
(E)-4-(6-methylnaphthalen-2-yl)-4-oxobut-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-10-2-3-12-9-13(5-4-11(12)8-10)14(16)6-7-15(17)18/h2-9H,1H3,(H,17,18)/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMRODJABLVZTQ-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C(=O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C(=O)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108011-98-9 | |
Record name | 4-(6-Methylnapthalen-2-yl)-4-oxobut-2-enoc acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108011989 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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